

Commercial availability and suppliers of Ertugliflozin-d9.

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Compound of Interest

Compound Name: Ertugliflozin-d9

Cat. No.: B12383401

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Ertugliflozin-d9: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, suppliers, and technical applications of **Ertugliflozin-d9**. This deuterated analog of Ertugliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), serves as an invaluable tool in pharmacokinetic and metabolic studies.

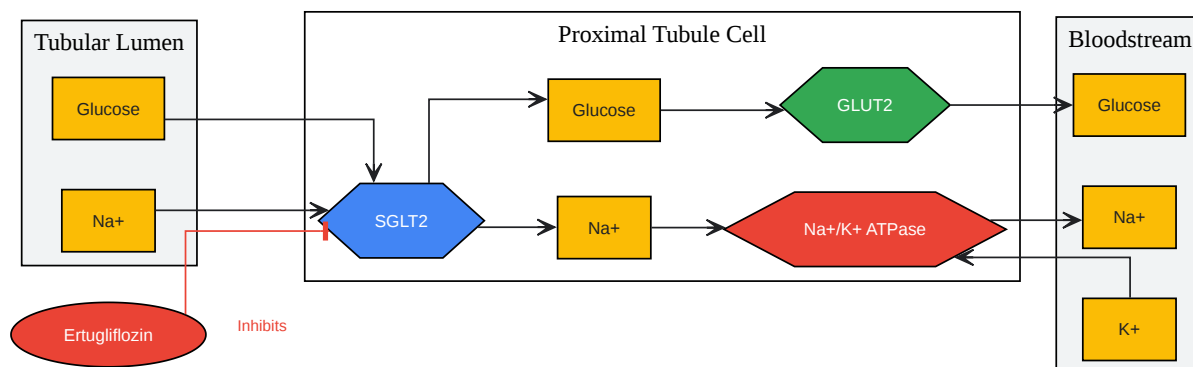
Commercial Availability and Suppliers

Ertugliflozin-d9 is commercially available from a number of specialized chemical suppliers. Researchers can procure this stable isotope-labeled compound for use as an internal standard in quantitative bioanalytical assays. The table below summarizes the key quantitative data from prominent suppliers.

Supplier	Catalog Number	Purity	Formulation	Storage
MedChemExpress	HY-15461S1	>98%	Solid	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.
Cayman Chemical	Not explicitly listed for d9 variant. Ertugliflozin (Item No. 21507) is available.	≥98%	Crystalline Solid	-20°C
Toronto Research Chemicals (TRC)	E635092	Not specified	Not specified	Not specified
Selleck Chemicals	Not explicitly listed for d9 variant. Ertugliflozin (Cat. No. S5413) is available.	≥99% (HPLC)	Solid	Room temperature for 2 years.

Mechanism of Action: SGLT2 Inhibition

Ertugliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys.^[1] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By blocking this transporter, Ertugliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.^{[2][3]}



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Mechanism of Ertugliflozin via SGLT2 Inhibition.

Experimental Protocols

Ertugliflozin-d9 is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Ertugliflozin in biological matrices.

Protocol: Quantification of Ertugliflozin in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the quantification of Ertugliflozin and can be applied using **Ertugliflozin-d9** as the internal standard.

1. Materials and Reagents:

- Ertugliflozin analytical standard
- **Ertugliflozin-d9** (Internal Standard, IS)
- Human plasma (with anticoagulant)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

- Ertugliflozin Stock Solution (1 mg/mL): Accurately weigh and dissolve Ertugliflozin in methanol.
- **Ertugliflozin-d9** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Ertugliflozin-d9** in methanol.
- Working Solutions: Prepare serial dilutions of the Ertugliflozin stock solution in 50% methanol to create calibration standards. Prepare a working solution of **Ertugliflozin-d9** (e.g., 100 ng/mL) in 50% methanol.

3. Sample Preparation (Protein Precipitation):

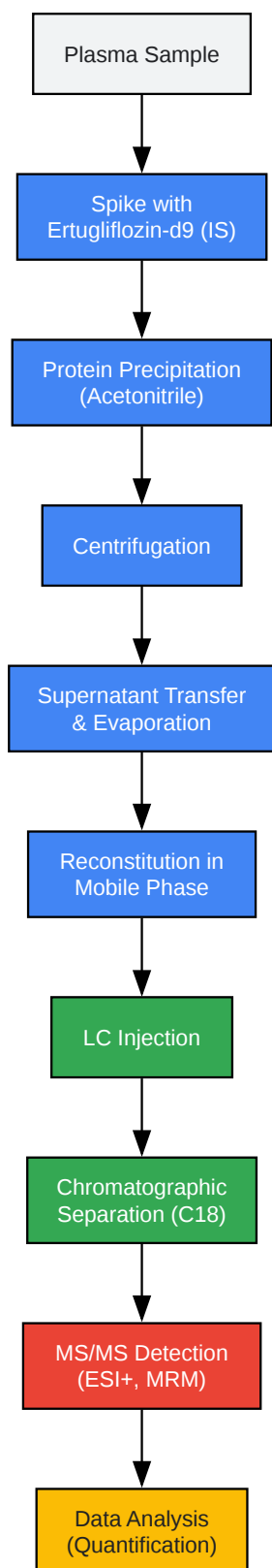
- To 100 μ L of plasma sample, add 20 μ L of the **Ertugliflozin-d9** working solution.
- Vortex for 30 seconds.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

4. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.
- Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
 - Ertugliflozin: Monitor the appropriate precursor to product ion transition.
 - **Ertugliflozin-d9**: Monitor the appropriate precursor to product ion transition (shifted by +9 Da).

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Ertugliflozin to **Ertugliflozin-d9** against the concentration of the calibration standards.
- Determine the concentration of Ertugliflozin in the plasma samples from the calibration curve.



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LC-MS/MS Experimental Workflow for Ertugliflozin Quantification.

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